molecular formula C10H19NO2 B13510090 Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate

Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate

Cat. No.: B13510090
M. Wt: 185.26 g/mol
InChI Key: OGGAFGNKLMYNLF-UHFFFAOYSA-N
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Description

Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate is an organic compound with the molecular formula C10H19NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate typically involves the reaction of 2,5,5-trimethylpyrrolidine with methyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the carbon atom of the methyl chloroacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used bases include sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent such as dichloromethane or toluene.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(pyrrolidin-2-ylidene)acetate
  • 1-oxyl-2,5,5-trimethylpyrrolidin-2-yl)methanesulfonate
  • 2-methyl-2-[(N-(4-tert-butylphenyl)oxyl]propanesulfonate

Uniqueness

Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate is unique due to its specific structural features, such as the presence of three methyl groups on the pyrrolidine ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate

InChI

InChI=1S/C10H19NO2/c1-9(2)5-6-10(3,11-9)7-8(12)13-4/h11H,5-7H2,1-4H3

InChI Key

OGGAFGNKLMYNLF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(N1)(C)CC(=O)OC)C

Origin of Product

United States

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